[4-(2-Methoxyethoxy)oxan-4-yl]methanamine
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Overview
Description
[4-(2-Methoxyethoxy)oxan-4-yl]methanamine is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . This compound is characterized by the presence of an oxane ring substituted with a methoxyethoxy group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [4-(2-Methoxyethoxy)oxan-4-yl]methanamine involves several steps. One common synthetic route includes the reaction of oxane derivatives with methoxyethanol under specific conditions to introduce the methoxyethoxy group. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The resulting intermediate is then reacted with methanamine to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
[4-(2-Methoxyethoxy)oxan-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding oxane derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles such as halides or thiols. Common reagents for these reactions include alkyl halides and thiolates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-(2-Methoxyethoxy)oxan-4-yl]methanamine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [4-(2-Methoxyethoxy)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[4-(2-Methoxyethoxy)oxan-4-yl]methanamine can be compared with other similar compounds, such as:
[4-(2-Ethoxyethoxy)oxan-4-yl]methanamine: This compound has an ethoxyethoxy group instead of a methoxyethoxy group. The difference in the substituent can lead to variations in chemical reactivity and biological activity.
[4-(2-Methoxyethoxy)oxan-4-yl]ethanamine: This compound has an ethanamine group instead of a methanamine group. The longer carbon chain can affect the compound’s properties and interactions with other molecules.
Biological Activity
[4-(2-Methoxyethoxy)oxan-4-yl]methanamine is a synthetic compound that has garnered interest in various biological research contexts. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound possesses the following structural formula:
Where x, y, z, and w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of a methoxyethyl group suggests potential solubility in organic solvents, which may enhance its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function. The exact mechanisms, however, require further elucidation through detailed pharmacological studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary investigations into the anticancer activity of related compounds have demonstrated promising results. For example, certain derivatives have been tested against HeLa cancer cell lines using MTT assays, yielding IC50 values indicative of significant cytotoxic effects (ranging from 10.64 to 33.62 μM) . This suggests that this compound could be a candidate for further anticancer drug development.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced activity against resistant strains, highlighting the importance of structure-activity relationships (SAR) in drug design.
Case Study 2: Anticancer Activity Assessment
In vitro assays were conducted to assess the anticancer properties of synthesized derivatives based on this compound. The study found that specific substitutions increased cytotoxicity against cancer cell lines compared to standard chemotherapeutics like Cisplatin . This positions the compound as a potential lead for new cancer therapies.
Data Tables
Property | Value |
---|---|
Molecular Weight | XX g/mol |
Solubility | Soluble in DMSO |
IC50 (HeLa Cells) | 10.64 - 33.62 μM |
Antimicrobial Spectrum | Gram-positive/negative |
Properties
IUPAC Name |
[4-(2-methoxyethoxy)oxan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-11-6-7-13-9(8-10)2-4-12-5-3-9/h2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNCJXZRMFSFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1(CCOCC1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.